molecular formula C17H22N4O2S2 B2548388 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392294-13-2

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2548388
CAS RN: 392294-13-2
M. Wt: 378.51
InChI Key: VNCZMCIKHDAVCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocycle, and an amide group. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as these are standard methods for determining the structure of organic compounds .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure. The compound exhibits various intermolecular interactions, including hydrogen bonding and π-ring interactions, which stabilize its supramolecular assembly. Quantum parameters, calculated using the Def2-SVPD basis set and B3LYP hybrid method, show good agreement between experimental and theoretical results. The highest occupied molecular orbital (HOMO) orbitals are located at heteroatoms, while the lowest unoccupied molecular orbital (LUMO) orbitals are situated at the benzene ring .

Biological Activity

The compound’s derivatives have been tested for biological activity, including analgesic, anti-inflammatory, and anticancer properties. Its pentacyclic structure, containing two nitrogen atoms, contributes to its aromaticity and versatility in various chemical contexts .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in the fields of medicinal chemistry or materials science .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10-7-6-8-12(11(10)2)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCZMCIKHDAVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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